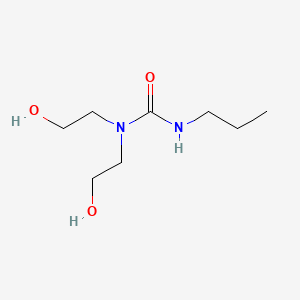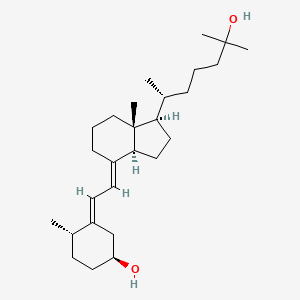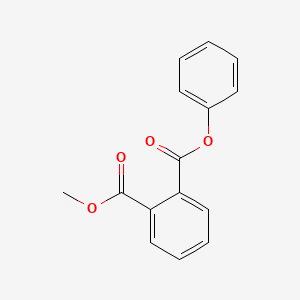
Phthalic acid, methyl phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalic acid, methyl phenyl ester is an organic compound belonging to the class of phthalic acid esters. These esters are widely used in various industrial applications due to their unique chemical properties. This compound is synthesized from phthalic anhydride and methyl phenol through an esterification reaction. This compound is known for its role as a plasticizer, which enhances the flexibility and durability of plastic products.
準備方法
Synthetic Routes and Reaction Conditions
Phthalic acid, methyl phenyl ester is typically synthesized through the esterification of phthalic anhydride with methyl phenol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
Phthalic anhydride+Methyl phenol→Phthalic acid, methyl phenyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to ensure high yield and efficiency. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction. The product is then purified through distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions
Phthalic acid, methyl phenyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to phthalic acid and methyl phenol.
Oxidation: The ester can be oxidized to form phthalic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester to its corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Hydrolysis: Phthalic acid and methyl phenol.
Oxidation: Phthalic acid and other oxidation products.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters.
科学的研究の応用
Phthalic acid, methyl phenyl ester has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Widely used as a plasticizer in the production of flexible plastics, coatings, and adhesives.
作用機序
The mechanism by which phthalic acid, methyl phenyl ester exerts its effects involves its interaction with various molecular targets. As a plasticizer, it integrates into polymer matrices, reducing intermolecular forces and increasing flexibility. In biological systems, it can interact with hormone receptors, potentially disrupting endocrine functions. The exact pathways and molecular targets involved in these interactions are subjects of ongoing research.
類似化合物との比較
Phthalic acid, methyl phenyl ester can be compared with other phthalic acid esters, such as:
- Dimethyl phthalate
- Diethyl phthalate
- Dibutyl phthalate
- Di(2-ethylhexyl) phthalate
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties. Its methyl phenyl ester group provides a balance of hydrophobicity and reactivity, making it suitable for various applications where other phthalates may not be as effective.
特性
CAS番号 |
24923-62-4 |
|---|---|
分子式 |
C15H12O4 |
分子量 |
256.25 g/mol |
IUPAC名 |
1-O-methyl 2-O-phenyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C15H12O4/c1-18-14(16)12-9-5-6-10-13(12)15(17)19-11-7-3-2-4-8-11/h2-10H,1H3 |
InChIキー |
LRMNLUTUDDZZAL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC=CC=C1C(=O)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




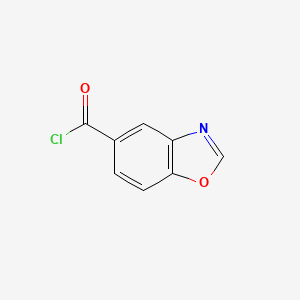
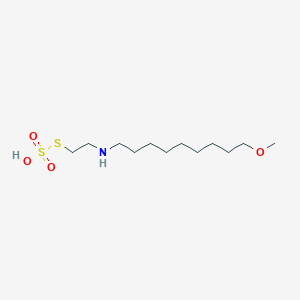
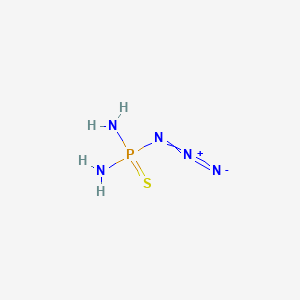
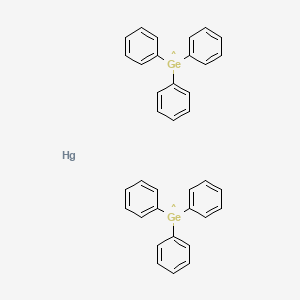
![Benzoic acid, 2-[methyl[3-(trifluoromethyl)phenyl]amino]-, methyl ester](/img/structure/B14704253.png)
![4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14704255.png)
![1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14704257.png)


